molecular formula C7H6N4O2 B13669062 Methyl 7H-Purine-8-carboxylate

Methyl 7H-Purine-8-carboxylate

Cat. No.: B13669062
M. Wt: 178.15 g/mol
InChI Key: BPNQBSQQUAONSU-UHFFFAOYSA-N
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Description

Methyl 7H-Purine-8-carboxylate is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7H-Purine-8-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 7H-purine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. Catalysts and automated systems are also employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 7H-Purine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 7H-Purine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7H-Purine-8-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By binding to the active site of the enzyme, it prevents the conversion of hypoxanthine to uric acid, thereby reducing uric acid levels in the body. This mechanism is particularly relevant in the treatment of conditions like gout .

Comparison with Similar Compounds

  • 7H-Purine-8-carboxylic acid
  • 1,3-Dimethyl-7H-purine-2,6-dione (Caffeine)
  • 6-Mercaptopurine

Comparison: Methyl 7H-Purine-8-carboxylate is unique due to its specific methylation at the 8th position, which imparts distinct chemical properties and biological activities. Unlike caffeine, which is a stimulant, this compound is primarily studied for its potential therapeutic applications. Compared to 6-Mercaptopurine, which is used as an immunosuppressant, this compound has a different mechanism of action and target specificity .

Biological Activity

Methyl 7H-Purine-8-carboxylate is a purine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a methyl ester at the 7-position and a carboxylate group at the 8-position of the purine ring, is notable for its potential therapeutic applications, particularly in enzyme inhibition and anticancer activity.

The chemical formula of this compound is C₇H₈N₄O₂, with a molecular weight of 168.16 g/mol. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. The synthesis typically involves the reaction of purine derivatives with methylating agents and carboxylic acids, leading to the formation of this compound as a key intermediate for further modifications.

Enzyme Inhibition

One of the most significant biological activities of this compound is its ability to inhibit xanthine oxidase, an enzyme crucial in purine metabolism. This inhibition is particularly relevant for conditions such as gout, where elevated uric acid levels can lead to painful inflammation. Studies have shown that this compound effectively reduces uric acid production, thereby providing a potential therapeutic avenue for gout management.

Anticancer Properties

Research has also indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The compound appears to inhibit DNA biosynthesis in these cancer cells, making it a candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Xanthine Oxidase Inhibition : By binding to the active site of xanthine oxidase, this compound prevents the conversion of hypoxanthine and xanthine into uric acid, thereby lowering serum uric acid levels.
  • Cytotoxicity in Cancer Cells : The compound's ability to disrupt DNA synthesis in tumor cells suggests that it may interfere with cell cycle progression, leading to apoptosis or cell death.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other purines but possesses unique properties due to its specific substitutions. Below is a comparative table highlighting its distinctions:

Compound NameStructural FeaturesUnique Properties
This compound Methyl ester at C7, carboxylate at C8Inhibits xanthine oxidase; anticancer activity
6-Mercaptopurine Thiol group at C6Used as an immunosuppressant; different mechanism
Caffeine Methyl groups at C1 and C3CNS stimulant; distinct pharmacological effects

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Xanthine Oxidase Inhibition : A study demonstrated that this compound effectively reduced uric acid levels in vitro and in vivo models, supporting its potential use in treating hyperuricemia.
  • Cytotoxic Activity : In vitro assays showed that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to its interference with DNA replication processes .
  • Gene Regulation Potential : Preliminary research indicates that this compound may interact with nucleic acids, suggesting possible roles in gene regulation or modulation of disease pathways.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

methyl 7H-purine-8-carboxylate

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H,8,9,10,11)

InChI Key

BPNQBSQQUAONSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NC=NC=C2N1

Origin of Product

United States

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